![molecular formula C13H6Cl2N2O4 B10778789 7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)
7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC328111, also known as pyrano 1,3 oxazine derivative, is a compound that has garnered significant interest in the field of medicinal chemistry. It is recognized for its potential as an inhibitor of the bromodomain-containing protein 2 (BRD2), which is part of the bromodomain and extra-terminal (BET) family of proteins. These proteins are involved in the regulation of gene expression and have been identified as potential targets for cancer therapy, particularly in glioblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC328111 involves a multi-step process that includes the formation of the pyrano 1,3 oxazine core The reaction typically starts with the condensation of an aldehyde with a β-keto ester in the presence of a base to form the pyran ringThe reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
For industrial-scale production, the synthesis of NSC328111 can be optimized by employing continuous flow chemistry techniques. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
NSC328111 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC328111 can lead to the formation of corresponding oxides, while reduction can yield alcohol derivatives .
Scientific Research Applications
NSC328111 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its ability to inhibit BRD2, which plays a role in gene expression regulation.
Medicine: NSC328111 is being investigated as a potential therapeutic agent for the treatment of glioblastoma and other cancers.
Mechanism of Action
NSC328111 exerts its effects by binding to the N-terminal bromodomain of BRD2 at the acetylated histone binding site. This binding inhibits the interaction between BRD2 and acetylated histones, thereby disrupting the regulation of gene expression. The inhibition of BRD2 leads to reduced proliferation and migration of cancer cells, particularly in glioblastoma .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another inhibitor of the BET family of proteins, known for its potent anti-cancer properties.
I-BET762: A selective inhibitor of BET proteins, used in the treatment of various cancers.
Uniqueness
NSC328111 is unique in its structure, which includes a pyrano 1,3 oxazine core. This structural feature allows for specific interactions with the BRD2 protein, making it a promising candidate for targeted cancer therapy. Additionally, its ability to inhibit BRD2 with high specificity sets it apart from other BET inhibitors .
Properties
Molecular Formula |
C13H6Cl2N2O4 |
|---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
7-chloro-2-(3-chloroanilino)pyrano[3,4-e][1,3]oxazine-4,5-dione |
InChI |
InChI=1S/C13H6Cl2N2O4/c14-6-2-1-3-7(4-6)16-13-17-11(18)10-8(20-13)5-9(15)21-12(10)19/h1-5H,(H,16,17,18) |
InChI Key |
YBBCXMKGFBMRLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=O)C3=C(O2)C=C(OC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


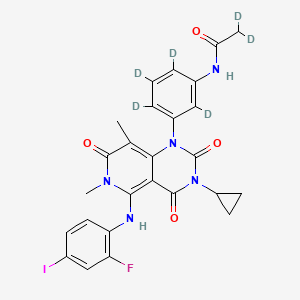
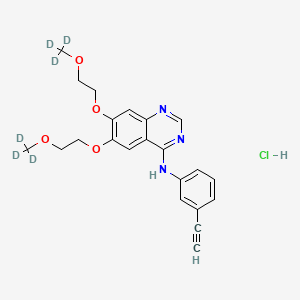
![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
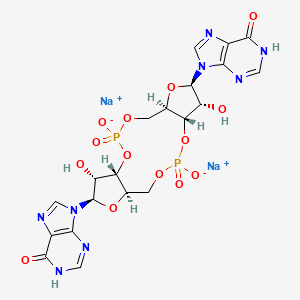
![6-[2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10778729.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)

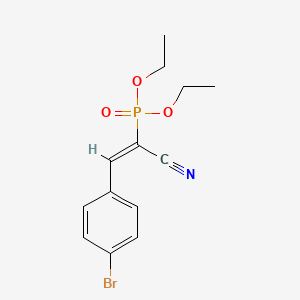
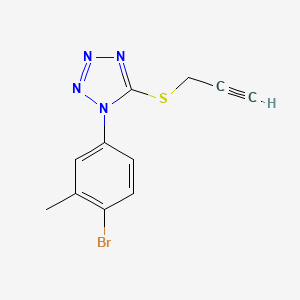
![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)
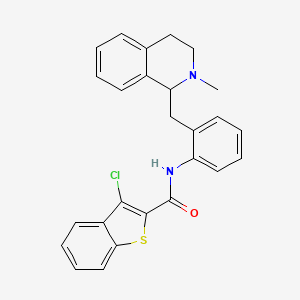
![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
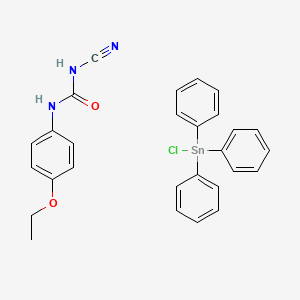
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)
